![molecular formula C19H19F3N4O5 B15001152 methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001152.png)
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific conditions and reagents. The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with urea or thiourea under acidic conditions to form the tetrahydropyrimidine ring.
Final Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring or the aromatic ring, using reagents like alkyl halides or aryl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
Methyl 3,4-dimethoxyphenyl acetate: Shares the 3,4-dimethoxyphenyl group but lacks the pyrazole and tetrahydropyrimidine rings.
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: Contains the trifluoromethyl pyrazole moiety but lacks the tetrahydropyrimidine and dimethoxyphenyl groups.
3,4-Dimethoxyphenethylamine: Similar aromatic structure but different functional groups and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H19F3N4O5 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19F3N4O5/c1-29-12-5-4-10(8-13(12)30-2)16-15(17(27)31-3)11(23-18(28)24-16)9-26-7-6-14(25-26)19(20,21)22/h4-8,16H,9H2,1-3H3,(H2,23,24,28) |
InChI Key |
AXBVQMHZURIHOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3C=CC(=N3)C(F)(F)F)C(=O)OC)OC |
Origin of Product |
United States |
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